molecular formula C14H14ClN3O2 B2618552 2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 852217-67-5

2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Cat. No. B2618552
CAS RN: 852217-67-5
M. Wt: 291.74
InChI Key: YFLFNIONEHANRI-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (hereafter referred to as 2-CNPA) is a synthetic compound with a variety of applications in the scientific research field. It has been used as a reagent for various reactions, as a ligand for metal ions, and as a fluorescent label for imaging. In

Scientific Research Applications

2-CNPA has a variety of applications in the scientific research field. It has been used as a reagent for various reactions, such as the synthesis of pyrrolidines, amides, and other compounds. It has also been used as a ligand for metal ions, such as cobalt, nickel, and zinc. Additionally, it has been used as a fluorescent label for imaging, such as in fluorescence microscopy and flow cytometry.

Mechanism of Action

2-CNPA is a synthetic compound that acts as a reagent, ligand, and fluorescent label. As a reagent, it is used in the synthesis of various compounds. As a ligand, it binds to metal ions, such as cobalt, nickel, and zinc. As a fluorescent label, it is used to label molecules for imaging purposes.
Biochemical and Physiological Effects
2-CNPA has not been tested for its biochemical and physiological effects in humans or animals. Therefore, its potential effects on humans and animals are unknown.

Advantages and Limitations for Lab Experiments

2-CNPA has several advantages for lab experiments. It is a relatively stable compound and can be stored for long periods of time. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. However, 2-CNPA has some limitations for lab experiments. It has limited solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

There are several potential future directions for 2-CNPA. One potential direction is to use it as a fluorescent label for imaging in biological systems. This could be used to study the effects of drugs on cells or to monitor the progression of diseases. Another potential direction is to use it as a ligand for metal ions in drug delivery systems. This could be used to target drugs to specific areas of the body. Additionally, it could be used in the synthesis of new compounds, such as peptides and proteins. Finally, it could be used as a reagent in organic reactions, such as the synthesis of new drugs.

Synthesis Methods

2-CNPA can be synthesized through a series of steps. The first step involves the reaction of 2-chloro-N-cyanoacetamide with 2-furylmethylmagnesium bromide in the presence of a base, such as potassium carbonate. This reaction yields 2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide. The next step involves the reaction of 2-CNPA with an alkyl halide, such as ethyl bromide, in the presence of a base, such as sodium hydroxide. This reaction yields 2-CNPA with an alkyl group attached to the nitrogen atom.

properties

IUPAC Name

2-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-10(2)18(8-11-4-3-5-20-11)14(12(9)7-16)17-13(19)6-15/h3-5H,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLFNIONEHANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

CAS RN

852217-67-5
Record name 2-chloro-N-{3-cyano-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide
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